molecular formula C8H10NaO5S B1292502 Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt CAS No. 33402-67-4

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt

Cat. No.: B1292502
CAS No.: 33402-67-4
M. Wt: 241.22 g/mol
InChI Key: GAUQUFRJHWHLLP-UHFFFAOYSA-N
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Description

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt is a chemical compound with the molecular formula C8H9NaO6S. It is known for its applications in organic synthesis and industrial processes. This compound is often used as a reagent in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt typically involves the sulfonation of benzenemethanol followed by the introduction of a methoxy group. The process can be summarized as follows:

    Sulfonation: Benzenemethanol is treated with sulfuric acid to introduce the sulfonic acid group.

    Methoxylation: The intermediate product is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.

    Neutralization: The resulting compound is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the sulfonation and methoxylation processes. The use of high-purity reagents and controlled reaction environments is crucial to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce sulfonates.

Scientific Research Applications

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and amidation reactions.

    Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.

    Industry: The compound is used in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonic acid group can participate in various reactions, while the methoxy group can influence the compound’s reactivity and solubility. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the methoxy and hydroxy groups, making it less versatile in certain reactions.

    Toluene-4-sulfonic acid: Similar structure but without the hydroxy group, affecting its reactivity.

    Methanesulfonic acid: A simpler structure with different reactivity and applications.

Uniqueness

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt is unique due to the presence of both methoxy and hydroxy groups, which enhance its reactivity and solubility. This makes it particularly useful in a wide range of chemical and industrial applications.

Properties

CAS No.

33402-67-4

Molecular Formula

C8H10NaO5S

Molecular Weight

241.22 g/mol

IUPAC Name

sodium;hydroxy-(4-methoxyphenyl)methanesulfonate

InChI

InChI=1S/C8H10O5S.Na/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);

InChI Key

GAUQUFRJHWHLLP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

COC1=CC=C(C=C1)C(O)S(=O)(=O)O.[Na]

Key on ui other cas no.

33402-67-4

Origin of Product

United States

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